molecular formula C8H10ClN B1266687 3-Chloro-4-methylbenzylamine CAS No. 67952-93-6

3-Chloro-4-methylbenzylamine

Cat. No. B1266687
CAS RN: 67952-93-6
M. Wt: 155.62 g/mol
InChI Key: MXIGALIASISPNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Chloro-4-methylbenzylamine involves multiple chemical routes, reflecting the compound's versatility in organic synthesis. For instance, the synthesis of 3,4-dimethoxybenzylamine highlights methods that could potentially be adapted for 3-Chloro-4-methylbenzylamine, involving methylation, oxidation, and reduction steps (Xubin Fang, 2003). Such synthetic routes underscore the compound's accessibility for research and industrial purposes.

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular geometry and electron distribution of related compounds, which are crucial for understanding 3-Chloro-4-methylbenzylamine's reactivity and interactions. For example, the study on 2-Amino-4- chloro-5-(4-methylbenzyl)-6-methylpyrimidine reveals detailed crystallographic information, indicating how substituents like the chloro and methyl groups influence molecular structure (Guo et al., 2007).

Chemical Reactions and Properties

3-Chloro-4-methylbenzylamine participates in various chemical reactions, underlining its utility in synthesizing more complex molecules. The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone from 4-methylbenzylamine demonstrates the compound's ability to engage in Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation, showcasing its chemical versatility (Xue Si-jia, 2012).

Scientific Research Applications

Optical Characterization in Crystal Formation

4-Methylbenzylammonium chloride hemihydrate (4MLBACH) crystals were obtained and characterized, revealing monoclinic crystal systems and space groups. Fourier transform infrared spectroscopy confirmed the protonation of 4-methylbenzylamine, and the crystals demonstrated a significant transmission window between 261 and 1100 nm. Nuclear magnetic resonance spectral analysis confirmed the protonation of the amine group, and Z-Scan analysis indicated notable nonlinear optical parameters, revealing the crystal's potential for optical applications (Aarthi & Raja, 2019).

Pharmaceutical Synthesis

N,N-Dimethyl-4-nitrobenzylamine, an essential intermediate in organic synthesis, is widely used in medicine, pesticide, and chemical fields. The study presents a low-cost, simple, short-reaction-time, easy industrial production, and environmentally friendly synthetic technology for this compound, suggesting the relevance of related amines in pharmaceutical manufacturing (Wang Ling-ya, 2015).

Molecular and Structural Studies

The title compound, prepared from the reaction of 4-chloro-3-formylcoumarin with p-methylbenzylamine, shows that even in the absence of strong and specific interactions, translationally related molecules can form chains, with the coumarin moieties stacking through π–π interactions. These findings highlight the potential structural applications of such compounds in molecular engineering (Rambabu et al., 2010).

Safety And Hazards

3-Chloro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-chloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIGALIASISPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070905
Record name Benzenemethanamine, 3-chloro-4-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzylamine

CAS RN

67952-93-6
Record name 3-Chloro-4-methylbenzylamine
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name Benzenemethanamine, 3-chloro-4-methyl-
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Record name 3-chloro-4-methylbenzylamine
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Synthesis routes and methods I

Procedure details

15 ml solution of 2.0 g 3-chloro-4-methylbenzonitrile in tetrahydrofuran was added dropwise into 40 ml solution of 453 mg lithium aluminum hydride in tetrahydrofuran in a nitrogen atmosphere. The mixture was heated under reflux for 2 hr and 10 min. The mixture was ice-cooled, and 0.45 ml water, 0.45 ml of 15% aqueous sodium hydroxide, and 1.35 ml water were added dropwise thereinto such that the solution was kept at 10° C. or less. The solution was filtered through Celite, and the resulting filtrate was dried by adding anhydrous sodium sulfate. It was filtered through a NH-form silica gel, and the filtrate was evaporated to give 1.74 g of 3-chloro-4-methylbenzylamine.
[Compound]
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15 mL
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453 mg
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Synthesis routes and methods II

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